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Compound of Interest

Compound Name: BO-1236

Cat. No.: B1667345 Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound initially inquired about as "BO-1236" has been identified through

comprehensive research as CER-1236, a Chimeric Engulfment Receptor T-cell therapy. This

guide will focus on the publicly available scientific and clinical data for CER-1236.

Executive Summary
CER-1236 is an investigational autologous T-cell immunotherapy being developed by CERo

Therapeutics. It represents a novel approach in cancer treatment by engineering T-cells to not

only recognize and kill cancer cells but also to engulf and present tumor antigens, thereby

stimulating a broader and more durable anti-tumor immune response. This dual mechanism of

action, combining the cytotoxic capabilities of T-cells with the phagocytic function of myeloid

cells, positions CER-1236 as a promising candidate for the treatment of both hematological

malignancies and solid tumors. Preclinical studies have demonstrated its potential in various

cancer models, and it is currently being evaluated in Phase 1 clinical trials for acute myeloid

leukemia (AML) and advanced solid tumors.

Core Mechanism of Action: A Dual-Pronged Attack
on Cancer
The central innovation of CER-1236 lies in its Chimeric Engulfment Receptor (CER). This

engineered receptor endows T-cells with the ability to recognize phosphatidylserine (PS), a
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phospholipid that is typically sequestered on the inner leaflet of the plasma membrane in

healthy cells but becomes exposed on the outer surface of cancer cells—a phenomenon often

referred to as an "eat me" signal.[1]

The CER-1236 construct is a fusion of several key protein domains:

Extracellular Domain: The IgV domain of the T-cell immunoglobulin and mucin domain-

containing protein 4 (TIM-4). TIM-4 is a natural receptor for phosphatidylserine, mediating

the clearance of apoptotic cells by phagocytes.[1][2]

Transmembrane Domain: A standard transmembrane domain to anchor the receptor in the T-

cell membrane.

Intracellular Signaling Domains: A combination of signaling domains including CD28, the

zeta chain of the T-cell receptor (TCR)/CD3 complex (CD3ζ), and the Toll/interleukin-1

receptor (TIR) domain from Toll-like receptor 2 (TLR2).[1][2]

This unique combination of domains orchestrates a two-pronged anti-tumor response upon

engagement with PS on cancer cells:

Direct Cytotoxicity: The CD28 and CD3ζ signaling domains are classical T-cell co-stimulatory

and activation domains. Their activation upon PS binding triggers the standard cytotoxic

machinery of the T-cell, leading to the release of granzymes and perforin, which induce

apoptosis in the target cancer cell.[2]

Phagocytosis and Antigen Presentation: The TIM-4 extracellular domain, in conjunction with

the TLR2 signaling domain, initiates a phagocytic-like engulfment of the tumor cell or its

fragments.[2] This process allows the CER-1236 T-cell to internalize tumor-associated

antigens (TAAs). These TAAs are then processed and presented on the T-cell's surface via

MHC class I molecules. This cross-presentation can then prime and activate other bystander

T-cells, broadening the anti-tumor immune response to a wider array of tumor antigens and

potentially overcoming tumor antigen heterogeneity and escape.[2]

Signaling Pathway of CER-1236 Activation
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Mechanism of Action of CER-1236

Preclinical Data
Preclinical studies have provided the foundational evidence for the dual mechanism of action

and anti-tumor efficacy of CER-1236. This data has been presented at scientific conferences,

including the Society for Immunotherapy of Cancer (SITC) conference.[3][4]

Target Expression on Tumor Cells
A prerequisite for the activity of CER-1236 is the surface expression of its target,

phosphatidylserine (TIM-4 ligand), on cancer cells. Studies have confirmed TIM-4-L expression

on various cancer cell lines.

Cell Line Cancer Type
TIM-4-L Expression
(%)

Reference

A2780 Ovarian Cancer 28.9 [3]

Kuramochi Ovarian Cancer 31.4 [3]

SKOV-3 Ovarian Cancer 19.9 [3]

Table 1: TIM-4-L Expression on Ovarian Cancer Cell Lines.
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Interestingly, exposure of ovarian cancer cell lines to the secreted factors from stimulated CER-

1236 T-cells led to an increase in TIM-4-L expression, suggesting a potential positive feedback

loop.[3]

In Vitro Cytotoxicity
The ability of CER-1236 to directly kill cancer cells has been demonstrated in co-culture

assays.

Target Cell
Line

Cancer Type
Effector:Target
Ratio

Cytotoxicity
(%)

Reference

Kuramochi Ovarian Cancer 2:1 52.4 [3]

SKOV-3 Ovarian Cancer 2:1 70.1 [3]

Table 2: In Vitro Cytotoxicity of CER-1236 against Ovarian Cancer Cell Lines.

In Vivo Efficacy and Safety
In vivo studies using preclinical murine models have been conducted to assess the anti-tumor

activity and safety of CER-1236. While specific tumor growth inhibition data is not yet publicly

available in detail, reports indicate potent in vivo anti-tumor activity.[5] A safety and toxicology

assessment in NSG MHC I/II double knockout mice showed T-cell engraftment in lymphoid

organs without any clinically relevant toxicities at doses of 0.25 and 2.5 million CER-1236 T-

cells per mouse, with measurements taken at 3 and 28 days post-infusion.[3]

Experimental Protocols
The following sections outline the general methodologies employed in the preclinical evaluation

of CER-1236, based on available information.

Generation of CER-1236 T-Cells
Autologous T-cells are genetically modified to express the Chimeric Engulfment Receptor.

T-Cell Isolation: T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
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Transduction: A lentiviral vector is used to transduce the T-cells with the gene encoding the

CER-1236 construct. This process is performed in a closed and automated system such as a

CliniMACS Prodigy®.[3]

Expansion: The engineered T-cells are expanded in culture to achieve a sufficient number for

therapeutic administration.

In Vitro Cytotoxicity Assay
This assay measures the ability of CER-1236 T-cells to kill target cancer cells.

Cell Lines: Target cancer cell lines (e.g., Kuramochi, SKOV-3) and effector CER-1236 T-cells

are prepared.

Co-culture: The effector and target cells are co-cultured at various effector-to-target (E:T)

ratios (e.g., 2:1) for a defined period.

Cytotoxicity Measurement: Cell lysis is quantified using methods such as lactate

dehydrogenase (LDH) release assays or flow cytometry-based assays that measure the

percentage of dead target cells.

Phagocytosis Assay
This assay evaluates the engulfment of tumor cells by CER-1236 T-cells.

Labeling: Target tumor cells are labeled with a fluorescent dye (e.g., a pH-sensitive dye that

fluoresces in the acidic environment of the phagolysosome).

Co-culture: Labeled tumor cells are co-cultured with CER-1236 T-cells.

Quantification: The uptake of the fluorescently labeled tumor cells by the CER-1236 T-cells is

quantified by flow cytometry or fluorescence microscopy.

In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of CER-1236 in a living organism.
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Animal Model: Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of the

human tumor and T-cells.

Tumor Implantation: Human cancer cells are implanted into the mice, either subcutaneously

or orthotopically.

Treatment: Once tumors are established, mice are treated with an intravenous infusion of

CER-1236 T-cells.

Efficacy Assessment: Tumor growth is monitored over time using methods such as caliper

measurements or in vivo imaging.

Experimental Workflow
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Preclinical Evaluation Workflow for CER-1236

Clinical Development
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CER-1236 is currently in Phase 1 clinical development for two main indications:

Acute Myeloid Leukemia (AML): A Phase 1/1b, multi-center, open-label, dose-escalation

study is evaluating the safety and preliminary efficacy of CER-1236 in patients with

relapsed/refractory AML or those with measurable residual disease.[6]

Advanced Solid Tumors: An Investigational New Drug (IND) application has been cleared by

the FDA for a Phase 1 trial of CER-1236 in patients with advanced solid tumors, including

non-small cell lung cancer (NSCLC) and ovarian cancer.[7]

Conclusion
CER-1236 represents a promising and innovative approach to cancer immunotherapy. Its

unique dual mechanism of action, which combines direct T-cell cytotoxicity with phagocytosis

and subsequent antigen presentation, has the potential to overcome some of the limitations of

current cancer therapies, such as tumor antigen heterogeneity and immune escape. The

preclinical data to date are encouraging, demonstrating anti-tumor activity and a favorable

safety profile. The ongoing Phase 1 clinical trials will be crucial in determining the safety and

efficacy of CER-1236 in patients and its potential as a future therapeutic option for a range of

cancers.
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Logical Framework of CER-1236 Therapeutic Strategy
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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